molecular formula C22H16Br2N2O2 B11984959 4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

Cat. No.: B11984959
M. Wt: 500.2 g/mol
InChI Key: OIGHBIWWOOXXGQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is a complex organic compound with a unique structure that includes bromine atoms, phenyl groups, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of bromine atoms at specific positions on the phenyl and benzoxazine rings using brominating agents like N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

    Phenol functionalization: Introduction of the phenol group through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: Conversion of phenol to quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of bromine atoms to hydrogen using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions where bromine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Phenol derivatives with substituted functional groups.

Scientific Research Applications

4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol is unique due to its specific substitution pattern and the presence of both bromine atoms and phenol groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H16Br2N2O2

Molecular Weight

500.2 g/mol

IUPAC Name

4-bromo-2-(9-bromo-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C22H16Br2N2O2/c23-14-6-8-20(27)17(11-14)22-26-19(16-10-15(24)7-9-21(16)28-22)12-18(25-26)13-4-2-1-3-5-13/h1-11,19,22,27H,12H2

InChI Key

OIGHBIWWOOXXGQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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